molecular formula C11H13NO2 B13079011 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13079011
M. Wt: 191.23 g/mol
InChI Key: FYEYIZCOQNFGHQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a cyclobutane derivative with a pyridine ring attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine with cyclobutanone under acidic or basic conditions to form the cyclobutane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes through its interaction with cellular components .

Comparison with Similar Compounds

  • 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

Comparison: 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-8-5-11(6-8,10(13)14)9-3-2-4-12-7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)

InChI Key

FYEYIZCOQNFGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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